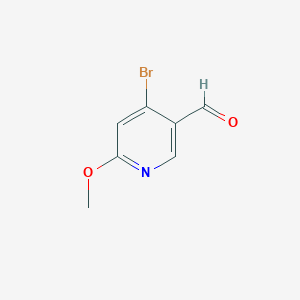
1,3-dibromo-2-methoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-methoxypropane: is an organic compound with the molecular formula C4H8Br2O . It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromine atoms and one methoxy group attached to a propane backbone. This structure makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-methoxypropane can be synthesized through the bromination of 2-methoxypropane. The reaction typically involves the addition of bromine to 2-methoxypropane in the presence of a solvent such as methanol. The reaction is carried out at low temperatures to control the reactivity of bromine and to prevent side reactions. The general reaction scheme is as follows:
CH3OCH2CH2CH3+Br2→CH3OCH2CHBrCH2Br
Industrial Production Methods: In an industrial setting, the production of this compound involves similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-methoxypropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction is useful for introducing different functional groups into the molecule.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. This reaction involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to promote elimination reactions. The reactions are often conducted in non-polar solvents like hexane or toluene.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, the products can include alcohols, amines, or thioethers.
Elimination Reactions: The major products are alkenes, such as 2-methoxypropene.
Scientific Research Applications
1,3-Dibromo-2-methoxypropane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein modifications. It can act as an alkylating agent, modifying specific amino acid residues in proteins.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents. Its ability to introduce bromine atoms into molecules makes it valuable for structure-activity relationship studies.
Industrial Applications: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-methoxypropane primarily involves its reactivity as an alkylating agent. The bromine atoms in the compound are highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows this compound to modify proteins, nucleic acids, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the reaction environment.
Comparison with Similar Compounds
1,3-Dibromo-2,2-dimethoxypropane: This compound has two methoxy groups instead of one, making it more sterically hindered and less reactive in certain substitution reactions.
1,3-Dibromopropane: Lacks the methoxy group, making it more reactive in nucleophilic substitution reactions but less versatile in other types of reactions.
2-Bromo-1-methoxypropane: Contains only one bromine atom, making it less reactive as an alkylating agent compared to 1,3-dibromo-2-methoxypropane.
Uniqueness: this compound is unique due to its combination of two bromine atoms and one methoxy group. This structure provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo both substitution and elimination reactions, as well as its applications in various fields, highlights its importance in chemical research and industry.
Properties
CAS No. |
26581-42-0 |
|---|---|
Molecular Formula |
C4H8Br2O |
Molecular Weight |
231.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



